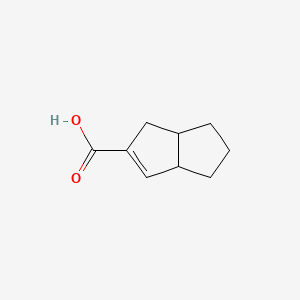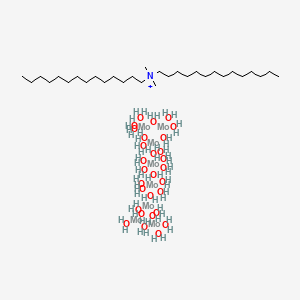
dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate is a complex chemical compound that combines the properties of quaternary ammonium compounds and molybdenum-based compounds. This compound is notable for its unique structure, which includes a molybdenum core surrounded by organic ligands and water molecules. The presence of molybdenum gives it distinctive chemical and physical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate typically involves the reaction of molybdenum precursors with quaternary ammonium salts. One common method is the reaction of molybdenum trioxide with dimethyl-di(tetradecyl)azanium chloride in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound. The resulting product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity reagents and advanced purification methods ensures the consistency and quality of the final product. Industrial production also focuses on minimizing waste and environmental impact through the use of green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate undergoes various chemical reactions, including:
Oxidation: The molybdenum center can undergo oxidation reactions, forming higher oxidation state species.
Reduction: The compound can be reduced to lower oxidation state molybdenum species.
Substitution: The organic ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands in the presence of suitable catalysts
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molybdenum(VI) species, while reduction can produce molybdenum(III) or molybdenum(IV) species. Substitution reactions can result in the formation of new quaternary ammonium molybdenum complexes .
Wissenschaftliche Forschungsanwendungen
Dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate involves several pathways:
Catalytic Activity: The molybdenum center acts as a catalyst, facilitating various chemical reactions by providing an active site for substrate binding and transformation.
Antimicrobial Activity: The quaternary ammonium groups disrupt microbial cell membranes, leading to cell lysis and death.
Lubrication: The compound forms a protective film on surfaces, reducing friction and wear.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyldioctadecylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Molybdenum disulfide: A molybdenum-based compound used as a lubricant and catalyst.
Tetradecyltrimethylammonium bromide: A quaternary ammonium compound with surfactant properties.
Uniqueness
Dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate is unique due to its combination of quaternary ammonium and molybdenum-based properties. This dual functionality allows it to serve multiple roles in various applications, from catalysis to antimicrobial activity and lubrication .
Eigenschaften
CAS-Nummer |
117342-25-3 |
|---|---|
Molekularformel |
C30H122Mo8NO29+ |
Molekulargewicht |
1728.884 |
IUPAC-Name |
dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate |
InChI |
InChI=1S/C30H64N.8Mo.29H2O/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31(3,4)30-28-26-24-22-20-18-16-14-12-10-8-6-2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h5-30H2,1-4H3;;;;;;;;;29*1H2/q+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |
InChI-Schlüssel |
JPBRYOZODMONPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


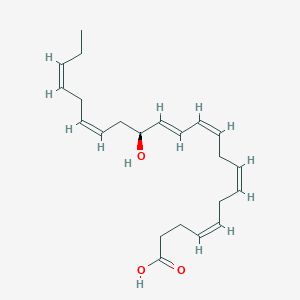

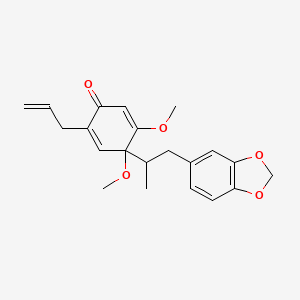
![Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride](/img/structure/B569569.png)
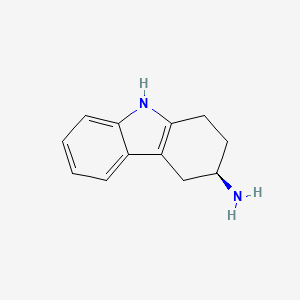
![Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui](/img/structure/B569571.png)
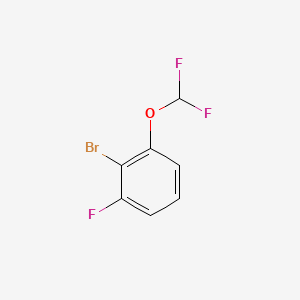

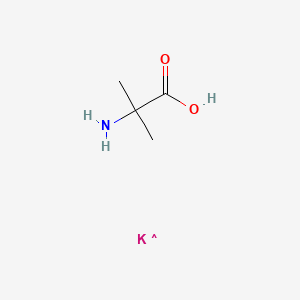
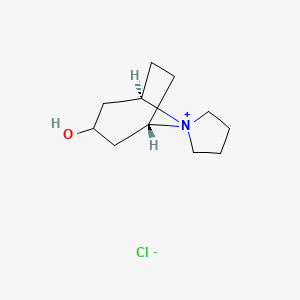
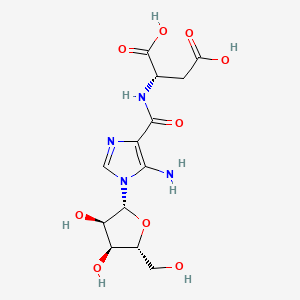
![1,5-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B569587.png)
